2-(2-Bromophenyl)succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)succinic acid is a chemical compound with the CAS Number: 20608-82-6 . It has a molecular weight of 273.08 . The compound appears as a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrO4/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7H,5H2,(H,12,13)(H,14,15)
. This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
Scientific Research Applications
Recovery and Crystallization Techniques : Succinic acid, a key component related to 2-(2-Bromophenyl)succinic acid, has been the subject of research due to its wide applications in different fields. Studies have developed methods for its efficient recovery from fermentation broths, highlighting its industrial importance. For instance, a study by Li et al. (2010) demonstrated a one-step recovery method for succinic acid from fermentation broths, achieving high yield and purity through crystallization (Li et al., 2010). Similarly, Xiao et al. (2020) developed a two-stage crystallization process combining direct succinimide synthesis for the recovery of succinic acid from fermentation broth, which was not only efficient but also environmentally friendly (Xiao et al., 2020).
Metabolic and Fermentative Strategies : Metabolic engineering has been applied to various microorganisms to enhance the production of succinic acid. Ahn et al. (2016) discussed the metabolic engineering strategies for bio-based production of succinic acid using different microorganisms (Ahn et al., 2016). Additionally, Jiang et al. (2017) provided an overview of succinic acid producers and cultivation technology, highlighting successful metabolic engineering approaches (Jiang et al., 2017).
Biotechnology and Industrial Applications : Research has explored the potential of succinic acid in various industrial applications, including biodegradable materials and solvents. Nghiem et al. (2017) reviewed the development of microbial strains for the fermentation-based production of succinic acid and its conversion to useful products, indicating its commercial viability (Nghiem et al., 2017).
Biosynthesis and Downstream Processing : Studies have focused on the biosynthesis of succinic acid and its efficient downstream processing. For example, Kurzrock and Weuster-Botz (2010) reviewed various methods for recovering succinic acid from fermentation broth, which is crucial for its industrial application (Kurzrock & Weuster-Botz, 2010). Cheng et al. (2012) summarized the state of methods for the recovery and purification of biologically produced succinate, emphasizing the need for improvements in yield, purity, and energy consumption (Cheng et al., 2012).
Innovative Production Methods : Innovative methods for the production of succinic acid have been explored. For instance, Lee et al. (2006) conducted genome-based metabolic engineering of Mannheimia succiniciproducens for efficient succinic acid production, highlighting the potential of genetic manipulation in industrial applications (Lee et al., 2006).
Safety and Hazards
properties
IUPAC Name |
2-(2-bromophenyl)butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-8-4-2-1-3-6(8)7(10(14)15)5-9(12)13/h1-4,7H,5H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVUHPNGZXZEFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695852 |
Source
|
Record name | 2-(2-Bromophenyl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20608-82-6 |
Source
|
Record name | 2-(2-Bromophenyl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.